![molecular formula C19H21N5O2 B2948065 2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 946340-82-5](/img/structure/B2948065.png)
2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are a class of compounds that have been shown to have a wide range of biological activities and are used in many therapeutic applications .
Synthesis Analysis
While the specific synthesis for this compound is not available, imidazoles can generally be synthesized through a variety of methods, including the reaction of glyoxal, formaldehyde, and ammonia . Other methods involve the use of benzaldehyde and 4′-methylacetophenone .Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and can also participate in addition reactions due to the presence of the nitrogen atoms in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present. In general, imidazoles are planar molecules that are relatively stable. They can form hydrogen bonds and can act as both acids and bases .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Pathways : Research has focused on developing novel synthetic routes for related compounds, emphasizing the generation of diverse structures with potential biological activities. For example, Klásek et al. (2009) detailed a method for producing novel 2-thioxo-1′H-spiro[imidazoline-5,3′-indole]-2,2′-diones through the reaction of 3-aminoquinoline-2,4-diones with isothiocyanates, showcasing a pathway that could be relevant for synthesizing structurally related compounds (Klásek, Mrkvička, Lyčka, Mikšík, & Růžička, 2009).
Structural Characterization : Detailed structural analysis of these compounds, including conformational studies, spectroscopy, and molecular docking, are crucial for understanding their chemical properties and potential interactions with biological targets. Mary et al. (2020) provided an example of such analysis for bifonazole derivatives, which could offer insights into the structural dynamics of similar imidazole-based compounds (Mary, Mary, Serdaroğlu, & Sarojini, 2020).
Potential Pharmacological Activities
Antihypertensive Properties : Research into related compounds has identified potential antihypertensive activities. For instance, Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles demonstrating potent, orally active antihypertensive effects, highlighting the therapeutic potential of imidazole derivatives in treating hypertension (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).
Antitubercular Potential : The structural and functional characterization of imidazole derivatives also points towards their potential in combating various pathogens, including tuberculosis. The analysis by Mary et al. (2020) on bifonazole derivatives through spectroscopic analysis and molecular docking studies suggests that similar compounds could exhibit significant activity against tuberculosis and other bacterial infections (Mary, Mary, Serdaroğlu, & Sarojini, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-4-5-9-24-17(25)15-16(21(3)19(24)26)20-18-22(10-11-23(15)18)14-8-6-7-13(2)12-14/h4-8,12H,9-11H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDWIEWTYCUBFQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2947982.png)
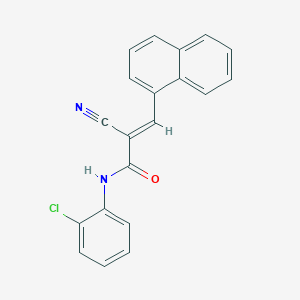
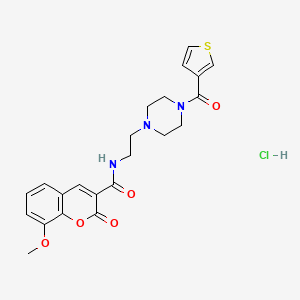
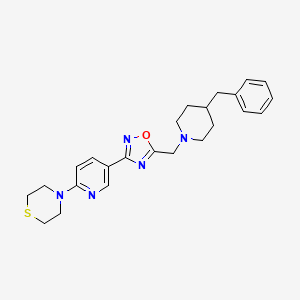
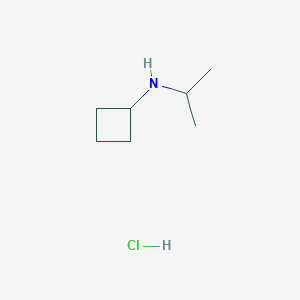

![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)

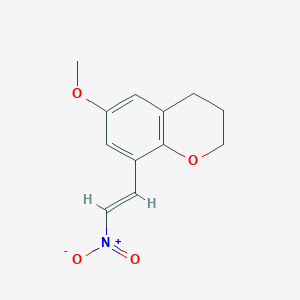
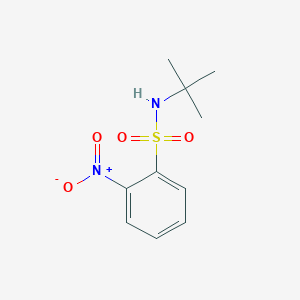
![(5Z)-7-methyl-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine](/img/structure/B2948001.png)
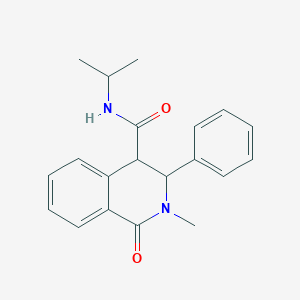
![N-[[(2S,5R)-5-Phenyloxolan-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2948004.png)
